molecular formula C21H23N3O5 B4046890 1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4046890
M. Wt: 397.4 g/mol
InChI Key: FVMKQQPDMNTDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-ethoxyphenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione is 397.16377084 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

Compounds with structural similarities to "1-(3-ethoxyphenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione" are often explored for their versatile roles in chemical synthesis. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a building block for preparing various heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These compounds are key in synthesizing drugs like Celebrex® (celecoxib), highlighting the importance of such chemical precursors in drug development (H. Sommer et al., 2017).

Pharmacological Applications

Structurally similar compounds, particularly those featuring piperazine rings, are frequently studied for their pharmacological properties. These molecules have been explored as ligands for neurotransmitter receptors, offering insights into their potential as therapeutic agents. For instance, research on [18F]p-MPPF, a radiolabeled antagonist, contributes to understanding serotonergic neurotransmission and has applications in positron emission tomography (PET) for studying 5-HT1A receptors (A. Plenevaux et al., 2000). This demonstrates the role of such compounds in advancing neuropharmacology and imaging techniques.

Antimicrobial and Biological Activities

Compounds with the piperazine moiety have also been explored for their antimicrobial activities. Novel triazole derivatives, for instance, have been synthesized and tested for their effectiveness against various microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2010).

Molecular Docking and Alzheimer’s Disease

The structural features of compounds akin to "1-(3-ethoxyphenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione" have been utilized in molecular docking studies, aiming at discovering therapeutic agents for diseases like Alzheimer’s. For example, certain benzamides have shown promise as enzyme inhibitors, with potential applications in treating neurodegenerative diseases (G. Hussain et al., 2016).

Properties

IUPAC Name

1-(3-ethoxyphenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-2-28-16-6-3-5-15(13-16)24-19(25)14-17(20(24)26)22-8-10-23(11-9-22)21(27)18-7-4-12-29-18/h3-7,12-13,17H,2,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMKQQPDMNTDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.